molecular formula C19H24N6O B6467091 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine CAS No. 2640950-02-1

6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6467091
CAS No.: 2640950-02-1
M. Wt: 352.4 g/mol
InChI Key: AHGNDABGTYIAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine is a synthetic small molecule characterized by a purine scaffold functionalized with benzylpiperazine and methoxyethyl side chains. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a purine core linked to a piperazine moiety are frequently investigated as potential inhibitors of various enzymatic targets . The benzylpiperazine group, in particular, is a common pharmacophore found in ligands for central nervous system (CNS) targets and may influence binding affinity and selectivity . The structural motif suggests potential research applications in neuroscience, such as the study of acetylcholinesterase inhibition, as demonstrated by molecular docking studies of similar arylpiperazine derivatives . Furthermore, purine-based analogs are extensively explored in oncology research for their ability to modulate kinase signaling pathways, such as the MAPK pathway, which is a critical target in cancer therapeutics . The presence of the methoxyethyl chain may enhance the compound's solubility and pharmacokinetic properties, making it a valuable tool for in vitro pharmacological and biochemical assays. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-26-12-11-25-15-22-17-18(20-14-21-19(17)25)24-9-7-23(8-10-24)13-16-5-3-2-4-6-16/h2-6,14-15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGNDABGTYIAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting with the preparation of the purine core. The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, while the methoxyethyl group is added via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the purine ring or the benzylpiperazine moiety.

    Reduction: Typically used to reduce any oxidized intermediates back to their original state.

    Substitution: Commonly involves the replacement of functional groups on the purine ring or the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby exhibiting antiviral properties.

Comparison with Similar Compounds

Core Structural Features

The compound shares a purine core with substitutions at positions 6 and 9, a common strategy for modulating biological activity. Key analogs include:

  • 6-Piperazinyl Purines : Many analogs feature acylated or sulfonylated piperazine groups (e.g., acetyl, trifluoroacetyl) at position 6, paired with chloro-substituted phenyl groups at positions 8 and 9 (e.g., compounds 29–38 in –2). These substitutions often confer high purity (>95% HPLC) and moderate-to-high yields (9–79%) .
  • N-9 Substituted Purines : Derivatives like PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) highlight the impact of alkyl groups at position 9, showing potent anticancer activity (IC₅₀ = 5.4 µM against Huh7 cells) .

Pharmacological Activity

  • Anticancer Activity: PP17 induces G2/M phase arrest and apoptosis in MCF-7 cells, suggesting that N-9 alkyl groups enhance cytotoxicity .
  • Antimycobacterial Activity :
    • 9-Benzyl-6-(2-furyl)purines (e.g., 48 in ) exhibit MIC values as low as 0.39 µg/mL against Mycobacterium tuberculosis, attributed to electron-donating substituents and chloro groups at position 2 .
    • The target compound lacks the 2-chloro and furyl groups, which are critical for anti-TB activity, suggesting divergent therapeutic applications.

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group enhances hydrophilicity compared to chloro-phenyl or alkyl groups in analogs (e.g., 29–38 ), which may improve bioavailability .

Comparative Data Table

Compound Name (Reference) 6-Position Substitution 9-Position Substitution Key Activity/Data Yield (%) Purity (%)
Target Compound 4-Benzylpiperazin-1-yl 2-Methoxyethyl N/A (Inferred balanced solubility) N/A N/A
PP17 4-(4-Propoxyphenyl)piperazin-1-yl sec-Butyl IC₅₀ = 5.4 µM (Huh7 cells) 71* >99
48 2-Furyl 4-Methoxyphenylmethyl MIC = 0.39 µg/mL (Mtb H37Rv) 36* >95
29 4-Acetylpiperazin-1-yl 4-Chlorophenyl High purity, no activity reported 78 >95
35 4-(3,3-Dimethylbutanoyl)piperazin-1-yl 4-Chlorophenyl HPLC >99%, moderate yield 74 >99

*Yields approximated from synthesis protocols.

Structure-Activity Relationship (SAR) Insights

  • Position 6: Acylated/sulfonylated piperazines (e.g., 29–38) are synthetically accessible but may reduce metabolic stability compared to benzylpiperazine .
  • Position 9 :
    • Alkyl groups (e.g., sec-butyl in PP17 ) improve anticancer activity but may reduce solubility .
    • Methoxyethyl balances hydrophilicity and steric effects, likely optimizing pharmacokinetics.

Biological Activity

6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and biochemistry due to its unique structure and potential therapeutic applications. This purine derivative is characterized by its interaction with various biological targets, including enzymes and receptors, leading to diverse biological effects.

Chemical Structure and Synthesis

The compound's structure features a purine core, which is crucial for its biological activity. The synthesis typically involves multiple steps, starting from the purine base and incorporating the benzylpiperazine moiety through nucleophilic substitution reactions, followed by the addition of the methoxyethyl group via alkylation reactions. Optimized reaction conditions are essential for achieving high yields and purity.

The biological activity of 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine is largely attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes involved in nucleic acid synthesis, suggesting potential antiviral properties. Additionally, its interactions with various receptors may modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for anticancer research.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

Biological Activity Description
Antiviral Inhibits enzymes related to viral replication.
Anticancer Modulates pathways involved in cell growth and apoptosis.
Neuroprotective Potential effects on neurotransmitter systems due to piperazine moiety.
Antimicrobial Exhibits activity against certain bacterial strains.

Case Studies and Research Findings

  • Antiviral Activity : A study investigating the compound's effects on viral enzymes demonstrated that it significantly inhibited the activity of RNA-dependent RNA polymerase, crucial for viral replication. This suggests its potential as a therapeutic agent against RNA viruses.
  • Anticancer Properties : Research focusing on cancer cell lines revealed that 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine induced apoptosis in human cancer cells by activating caspase pathways. The compound's ability to modulate cell cycle progression was also noted, indicating its role in cancer treatment strategies.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective effects, potentially influencing dopaminergic signaling pathways, which could be beneficial in neurodegenerative disease models.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-(4-benzylpiperazin-1-yl)-9-(2-methoxyethyl)-9H-purine, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis likely follows protocols similar to functionalized 6-piperazin-1-yl-purines. General procedures involve nucleophilic substitution at the purine C6 position using piperazine derivatives under reflux conditions with toluene or dichloromethane as solvents. For example, coupling 6-chloropurine intermediates with 4-benzylpiperazine requires Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution . Yield optimization involves adjusting stoichiometry (e.g., 1.5 equivalents of boronic acid), catalyst loading (e.g., 0.05 mmol Pd(Ph₃)₄), and reaction time (e.g., 12-hour reflux). Low yields (<20%) may necessitate purification via column chromatography (EtOAc/hexane gradients) or HPLC (>95% purity thresholds) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is critical:

  • ¹H/¹³C NMR : Verify substituent integration (e.g., benzyl protons at δ 7.2–7.4 ppm, methoxyethyl signals at δ 3.2–3.6 ppm) and piperazine ring conformation .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Ensure >95% purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer : Screen for receptor binding or enzyme inhibition using:

  • Surface Plasmon Resonance (SPR) : Quantify affinity (KD) for targets like cannabinoid receptors (common in purine analogs) .
  • Fluorescence Polarization Assays : Measure competitive displacement of fluorescent ligands .
  • In vitro cytotoxicity : Use MTT assays on cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. phenethyl groups) impact pharmacological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Substituent Variation : Replace the benzyl group with phenethyl, acetyl, or trifluoroacetyl moieties to alter lipophilicity and receptor interactions .
  • Pharmacokinetic Profiling : Compare logP (via shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .
  • Case Example : In analogous compounds, trifluoroacetyl substitution increased metabolic stability by 30% compared to acetyl derivatives .

Q. How can contradictory data between in vitro binding affinity and in vivo efficacy be resolved?

  • Methodological Answer : Address discrepancies via:

  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma or liver microsomes .
  • Pharmacodynamic Modeling : Apply compartmental models to correlate receptor occupancy (SPR data) with dose-response curves in animal studies .
  • Solubility Optimization : Improve bioavailability using co-solvents (e.g., PEG 400) or nanoformulation .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., adenosine A₂A or cannabinoid CB₁). Validate with mutagenesis studies .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
  • Free Energy Calculations : Compute ΔG binding with MM/GBSA or alchemical methods .

Q. How can researchers mitigate instability under physiological conditions (e.g., pH, light)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC and identify by-products with HRMS .
  • Photostability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) and quantify degradation kinetics .
  • Formulation Adjustments : Add antioxidants (e.g., ascorbic acid) or use light-resistant packaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.